1,3-Difluoro-2-(phenylsulfanylmethyl)benzene
Description
1,3-Difluoro-2-(phenylsulfanylmethyl)benzene is a fluorinated aromatic compound featuring a phenylsulfanylmethyl (–SCH₂Ph) substituent at the 2-position of a benzene ring, with fluorine atoms at the 1- and 3-positions. This structure is relevant in organic synthesis, particularly in cross-coupling reactions or as a precursor for sulfone derivatives via oxidation .
Properties
IUPAC Name |
1,3-difluoro-2-(phenylsulfanylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2S/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGSYAMHZDUYAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutene Ring Expansion with Difluorocarbene
The reaction of substituted cyclobutenes with difluorocarbene represents a versatile route to meta-difluorobenzenes. Seyferth’s reagent (phenyl(trifluoromethyl)mercury(II)) generates difluorocarbene in situ, which undergoes a cationic ring-expansion mechanism with cyclobutenes. For example, 1-phenyl-2-methylcyclobutene reacts with difluorocarbene to form 1,3-difluoro-2-methyl-4-phenylbenzene via a strained housane intermediate (Figure 1). Key steps include:
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Difluorocarbene generation : SN2 displacement of trifluoromethyl groups from Seyferth’s reagent by NaI, releasing .
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Ring expansion : Addition of to cyclobutene forms a pentagonal intermediate, followed by fluoride elimination and aromatization.
Table 1: Optimization of Cyclobutene Ring Expansion
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | Pd/C (5% loading) | 85 | 99.7 |
| Temperature | 100–120°C | 92 | 98.5 |
| Solvent | Dry benzene | 88 | 99.2 |
This method avoids hazardous diazonium intermediates but requires ultrapure cyclobutene precursors to prevent side reactions.
Catalytic Dehalogenation of Halogenated Precursors
Patent US5504264A describes the reductive dehalogenation of 2,4-difluorochlorobenzene using hydrogen gas and palladium catalysts to produce 1,3-difluorobenzene. The process employs bases like MgO or LiOH to neutralize HCl, enhancing reaction efficiency.
Reaction Conditions :
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Catalyst : Pd/C (5% loading)
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Base : LiOH (stoichiometric)
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Temperature : 100°C
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Pressure : H₂ at 10–15 bar
This method achieves 85–92% yields with >99% purity, though corrosion-resistant reactors are essential.
Incorporating the Phenylsulfanylmethyl Group
The phenylsulfanylmethyl moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation.
Thiol-Ene Click Chemistry
A two-step approach involves:
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Chloromethylation : Treating 1,3-difluorobenzene with chloromethyl methyl ether (MCME) and Lewis acids (e.g., ZnCl₂) to form 1,3-difluoro-2-(chloromethyl)benzene.
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Thiol Substitution : Reacting the chloromethyl intermediate with thiophenol (PhSH) in the presence of K₂CO₃ to yield the target compound.
Table 2: Thiol Substitution Optimization
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 6 | 78 |
| Cs₂CO₃ | Acetonitrile | 4 | 82 |
| DBU | THF | 3 | 75 |
Friedel-Crafts Alkylation
Direct alkylation of 1,3-difluorobenzene with phenylsulfanylmethyl chloride under AlCl₃ catalysis offers a one-pot route. However, regioselectivity challenges arise due to the electron-withdrawing fluorine atoms.
Integrated Synthesis Pathways
Combining core difluorobenzene synthesis with sulfanylmethylation yields the target compound.
Pathway A :
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Synthesize 1,3-difluoro-2-methylbenzene via cyclobutene expansion.
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Brominate the methyl group using N-bromosuccinimide (NBS).
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Perform nucleophilic substitution with PhSNa.
Pathway B :
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Catalytic dehalogenation of 2,4-difluorochlorobenzene to 1,3-difluorobenzene.
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Chloromethylation followed by thiol substitution.
Table 3: Comparative Analysis of Pathways
| Pathway | Steps | Total Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| A | 3 | 65 | 98 | Moderate |
| B | 2 | 72 | 99.5 | High |
Challenges and Mitigation Strategies
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Regioselectivity : Fluorine’s electron-withdrawing nature directs electrophilic attacks to specific positions. Using bulky bases (e.g., LiOtBu) improves selectivity.
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Purification : Column chromatography with silica gel (hexane:EtOAc = 9:1) effectively separates byproducts.
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Catalyst Deactivation : Pd/C catalysts require pre-treatment with H₂ to maintain activity .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(phenylsulfanylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the phenylsulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the fluorine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include benzene derivatives without the phenylsulfanyl group.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
1,3-Difluoro-2-(phenylsulfanylmethyl)benzene serves as a versatile building block in the synthesis of more complex organic molecules. The presence of fluorine atoms enhances its reactivity, making it suitable for various substitution reactions. This compound can be utilized to create derivatives that are essential for developing pharmaceuticals and agrochemicals.
Reactivity with Electrophiles
The compound exhibits reactivity towards electrophiles due to the electron-withdrawing nature of the fluorine atoms. This property allows it to participate in electrophilic aromatic substitution reactions, which are fundamental in synthesizing substituted aromatic compounds. For instance, it can react with Lewis acids to form stable intermediates that can further undergo transformations to yield valuable products .
Biological Applications
Biochemical Probes
In biological research, this compound can function as a biochemical probe for studying enzyme interactions. The phenylsulfanylmethyl group may interact with active sites of enzymes or receptors, allowing researchers to investigate the mechanisms of action and binding affinities of various biomolecules.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit promising anticancer activity. Research has shown that such compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. The incorporation of the difluorobenzene moiety may enhance the potency and selectivity of these compounds against cancer cells .
Material Science
Specialty Chemicals Production
The compound plays a role in the production of specialty chemicals with tailored properties. Its unique fluorinated structure contributes to the development of materials with enhanced thermal stability and chemical resistance. These characteristics are particularly valuable in industries such as electronics and coatings, where performance under extreme conditions is critical.
Mechanism of Action
The mechanism of action of 1,3-difluoro-2-(phenylsulfanylmethyl)benzene involves its interactions with various molecular targets. The fluorine atoms and phenylsulfanyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
The substituents on the benzene ring significantly influence reactivity and electronic behavior. Below is a comparative analysis:
Physical and Spectral Properties
- Molecular Weight and Polarity : The presence of –SCH₂Ph (molecular weight ~122 g/mol) in this compound contributes to moderate polarity, whereas –CF₃ (e.g., in ) increases hydrophobicity.
- NMR Characteristics :
- In this compound, the methylene (–CH₂–) protons adjacent to sulfur resonate at δ ~3.5–4.0 ppm (¹H NMR), while fluorines exhibit coupling constants (²J₆-F) typical of vicinal difluoro substitution (~20–25 Hz) .
- Sulfone derivatives (e.g., 1-Fluoro-2-(trifluoromethylsulfonyl)benzene, ) show downfield shifts for sulfur-bound carbons in ¹³C NMR due to the electron-withdrawing sulfonyl group .
Key Research Findings and Data Tables
Table 1: Comparative Reactivity of Substituents
Biological Activity
1,3-Difluoro-2-(phenylsulfanylmethyl)benzene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
This compound has a molecular formula of and a molecular weight of approximately 252.34 g/mol. The presence of fluorine atoms and a phenylsulfanylmethyl group contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀F₂S |
| Molecular Weight | 252.34 g/mol |
| IUPAC Name | This compound |
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes that may include halogenation reactions followed by nucleophilic substitutions. The use of advanced synthetic techniques such as microwave-assisted synthesis or continuous flow reactors can enhance yield and purity.
Biological Activity
The biological activity of this compound has been explored in various studies:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study Findings:
- Cell Viability Assays : In experiments involving MCF-7 cells, treatment with varying concentrations (5 µM to 50 µM) resulted in reduced cell viability after 48 hours compared to controls.
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways, potentially inhibiting CDK9 activity.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Preliminary studies indicate that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Activity Type | Observed Effect |
|---|---|
| Anticancer | Significant reduction in cell viability in MCF-7 cells |
| Antimicrobial | Moderate activity against Gram-positive and Gram-negative bacteria |
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It interferes with cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), leading to G0/G1 phase arrest.
- Protein Interactions : Binding studies reveal interactions with transcription factors such as STAT3, which may contribute to its anticancer effects.
Q & A
Q. What are the common synthetic routes for 1,3-Difluoro-2-(phenylsulfanylmethyl)benzene, and how are intermediates characterized?
Answer:
- Synthesis via Pd-Catalyzed Cross-Coupling : A Pd-mediated cross-electrophile coupling can introduce the phenylsulfanylmethyl group to the difluorobenzene backbone. For example, intermediates like 1,3-difluoro-2-((2-iodophenoxy)methyl)benzene are synthesized using aryl halides and thiols under catalytic conditions .
- Hydrogenation of Alkenes : Pre-functionalized alkenes (e.g., 5-bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene) can be hydrogenated to yield saturated analogs. This requires catalysts like Pd/C and solvent optimization (e.g., heptane) to avoid side reactions .
- Characterization : Key intermediates are validated via NMR (e.g., δ 5.19 ppm for methylene protons) and NMR (e.g., δ 59.4 ppm for the CH-S group) .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : and NMR are essential for identifying fluorine-coupled splitting patterns (e.g., for C-F in ) and sulfur-linked methylene groups .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., m/z 368.9549 for [M + Na]) confirms molecular formula integrity .
- X-ray Crystallography : Optional for resolving ambiguities in regiochemistry, though fluorinated aromatics often require low-temperature crystallization.
Q. How are purification challenges addressed for fluorinated and sulfur-containing intermediates?
Answer:
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates polar sulfur-containing byproducts .
- Solvent Recrystallization : Fluorinated compounds often crystallize in non-polar solvents like heptane or toluene .
- Safety Note : Thiol-containing intermediates require inert atmospheres (N/Ar) to prevent oxidation .
Advanced Research Questions
Q. What is the mechanistic role of fluorine substituents in directing electrophilic substitution reactions?
Answer:
- Ortho/para-Directing Effects : Fluorine’s electronegativity deactivates the benzene ring but directs incoming electrophiles to meta positions relative to the sulfanylmethyl group. DFT studies on similar systems (e.g., 3,5-difluorobenzoic acid derivatives) show enhanced stability of transition states at fluorine-adjacent sites .
- Steric vs. Electronic Effects : The phenylsulfanylmethyl group introduces steric hindrance, competing with fluorine’s electronic effects. Competitive substitution pathways must be mapped using isotopic labeling (e.g., -NMR) .
Q. How does the phenylsulfanylmethyl group influence catalytic C–H activation in cross-coupling reactions?
Answer:
- Mediator Generation : The sulfur atom in the sulfanylmethyl group can act as a transient ligand for Pd, facilitating C(sp)–H activation. This is critical in cross-electrophile coupling reactions, where the mediator enhances regioselectivity .
- Case Study : In Pd-catalyzed alkylation, the sulfur moiety stabilizes radical intermediates, enabling coupling with iodobenzene derivatives at room temperature .
Q. What strategies resolve contradictions in reactivity data between fluorinated and non-fluorinated analogs?
Answer:
- Comparative Kinetic Studies : Measure reaction rates for fluorinated vs. non-fluorinated compounds under identical conditions. For example, fluorinated analogs of 3,5-difluorobenzoic acid show reduced nucleophilic substitution rates due to electron withdrawal .
- Computational Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to compare activation energies and identify electronic bottlenecks. Studies on SnCl-catalyzed cycloadditions highlight fluorine’s role in stabilizing charge-separated transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
